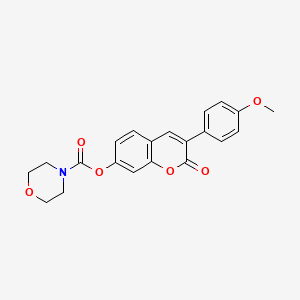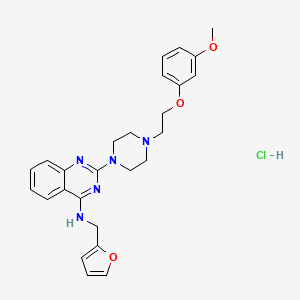
N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride is a useful research compound. Its molecular formula is C26H30ClN5O3 and its molecular weight is 496.01. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on synthesizing derivatives related to quinazoline and investigating their structural characteristics. For instance, derivatives have been prepared through reactions involving different nitrogen nucleophiles, showcasing diverse structural features confirmed by spectral analysis. These studies contribute to understanding the compound's chemical properties and potential as a scaffold for further pharmaceutical development (El-Shahawi, El-ziaty, Morsy, & Aly, 2016).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potential of quinazoline derivatives has been a significant area of interest. Some compounds have shown activity against various microorganisms, suggesting their utility in developing new antimicrobial agents. Additionally, certain derivatives exhibited potent antiproliferative activities against different cancer cell lines, highlighting their potential as antitumor agents. These findings indicate the compound's relevance in designing novel therapies for infectious diseases and cancer (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Pharmacological Evaluation
Further research has explored the pharmacological aspects of quinazoline derivatives, including their effects on depression and anxiety. Studies involving animal models have assessed the antidepressant and antianxiety activities, providing insights into the compounds' therapeutic potential. Such evaluations are crucial for advancing our understanding of how these derivatives could be used to treat psychiatric disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Corrosion Inhibition
Interestingly, research has also identified the application of quinazolin-4(3H)-one derivatives in the field of corrosion inhibition for mild steel in acidic environments. This suggests a broader utility of these compounds beyond pharmaceuticals, demonstrating their potential in industrial applications (Chen, Nie, Liu, Li, Wang, Zhang, & Wu, 2021).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3.ClH/c1-32-20-6-4-7-21(18-20)34-17-15-30-11-13-31(14-12-30)26-28-24-10-3-2-9-23(24)25(29-26)27-19-22-8-5-16-33-22;/h2-10,16,18H,11-15,17,19H2,1H3,(H,27,28,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCKEVAAIDALMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CO5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


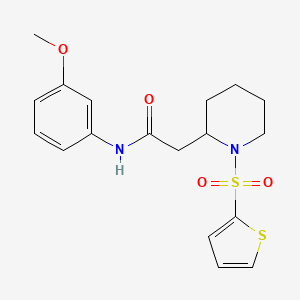
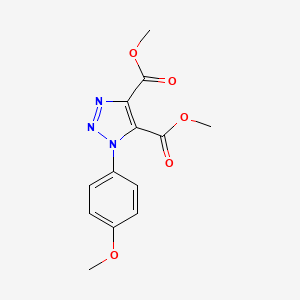
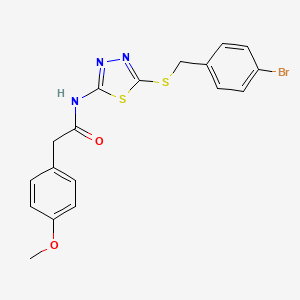
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3009754.png)
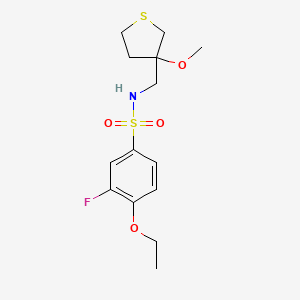
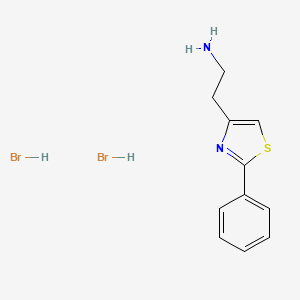
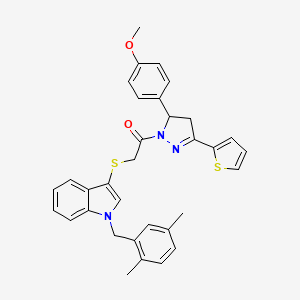
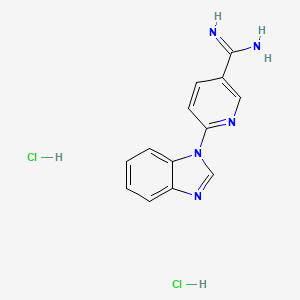
![(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B3009762.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B3009764.png)
![2-Butyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3009765.png)
![3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3009767.png)
